tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate
Description
Molecular Architecture and Stereochemical Features of tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate
The molecular structure of this compound is characterized by several key functional groups that dictate its chemical reactivity and utility. The molecule is built upon a four-carbon butane (B89635) chain. At one terminus is an aldehyde group (part of the oxo functionality at position 4), which is a versatile handle for various chemical transformations. At the C2 position, a stereogenic center is established with a specific (S)-configuration. This chiral center is substituted with an amine that is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis and organic chemistry due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions. wikipedia.orgbroadpharm.com The presence of both a ketone and a protected amine on a chiral scaffold makes this compound a bifunctional building block. rsc.org
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | (S)-tert-butyl (4-oxobutan-2-yl)carbamate |
| CAS Number | 118173-26-5 |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol chemadvin.com |
| Physical Appearance | Colorless oil chemadvin.com |
Historical Development and Evolution of Research Pertaining to Chiral Amino Ketones and their N-Protected Derivatives
The synthesis of chiral α-amino ketones has been a long-standing challenge and a focal point of research in organic synthesis. These motifs are prevalent in numerous natural products and pharmaceuticals. nih.gov Early synthetic methods often involved the nucleophilic substitution of α-halo ketones with amines, a process that frequently led to racemic mixtures and undesirable side reactions. rsc.org The critical breakthrough in this area was the introduction of protecting groups for the amine functionality, which allowed for more controlled and selective reactions.
The development of amine protecting groups, such as the benzyloxycarbonyl (Z or Cbz) and later the tert-butoxycarbonyl (Boc) group, revolutionized peptide synthesis and was quickly adopted in broader organic synthesis. peptide.comcreative-peptides.com These groups prevent the nucleophilic amine from participating in unwanted reactions while other parts of the molecule are being modified. wikipedia.org Specifically for α-amino ketones, N-protection is crucial to prevent self-condensation and to allow for selective manipulation of the ketone functionality.
Over the decades, synthetic strategies have evolved from stoichiometric approaches to more elegant catalytic asymmetric methods. nih.gov Initial attempts often relied on chiral auxiliaries to direct stereochemistry. More recent advancements have focused on catalytic enantioselective methods, including transfer hydrogenations, palladium-catalyzed arylations of α-keto imines, and organocatalytic reactions, to generate these valuable synthons with high enantiomeric purity. rsc.orgnih.govrsc.org This evolution reflects a broader trend in organic synthesis towards more efficient, atom-economical, and environmentally benign methodologies.
Strategic Importance of this compound as a Chiral Synthon within Modern Synthetic Routes
The strategic value of this compound lies in its identity as a versatile chiral building block. Its bifunctional nature allows for a diverse range of subsequent chemical modifications, making it a key intermediate in the synthesis of more complex, high-value molecules. nih.gov
The ketone carbonyl group can undergo a wide array of transformations. It can be:
Reduced to form chiral 1,2-amino alcohols, which are themselves important ligands and synthetic intermediates. rsc.org
Act as an electrophile for nucleophilic additions (e.g., Grignard, organolithium reagents) to form tertiary alcohols with the creation of a new stereocenter.
Be converted into an imine and subsequently used in reactions like the Mannich reaction or reductive amination.
The N-Boc protected amine provides a stable, latent amino group. Following other transformations, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine. This primary amine can then be used for amide bond formation, alkylation, or the construction of nitrogen-containing heterocycles such as pyrrolidines and piperidines, which are common scaffolds in pharmaceuticals. rsc.orgnih.gov The defined (S)-stereochemistry at the C2 position is transferred to the final product, ensuring stereochemical control throughout the synthesis. This makes the synthon particularly valuable for the asymmetric synthesis of biologically active compounds where specific stereoisomers are required for therapeutic efficacy. nih.gov
Overview of Research Trajectories and Academic Contributions in Chiral Organic Synthesis
The field of chiral organic synthesis, within which compounds like this compound are crucial tools, is characterized by a continuous drive toward greater efficiency, selectivity, and sustainability. chiralpedia.com Contemporary research trajectories are dominated by the development of novel catalytic systems that can achieve high levels of enantioselectivity. nih.gov
Three main pillars of asymmetric catalysis have emerged:
Transition Metal Catalysis : Pioneering work by Nobel laureates William S. Knowles, Ryoji Noyori, and K. Barry Sharpless established the power of chiral transition metal complexes for asymmetric hydrogenations and oxidations. manufacturingchemist.comnobelprize.orgscripps.edu This field continues to evolve with the design of new ligands and catalysts for a vast array of transformations. chiralpedia.com
Organocatalysis : The 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan highlighted the rise of organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric reactions. asbmb.org This approach offers advantages in terms of lower toxicity, stability, and cost, contributing to greener chemical processes. chiralpedia.comwikipedia.org
Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity (enantio-, regio-, and chemo-selectivity) under mild, environmentally friendly conditions. mdpi.comrsc.org Advances in molecular biology and protein engineering are expanding the toolkit of available enzymes for synthetic applications, making biocatalysis an increasingly viable and attractive strategy for industrial-scale synthesis. nih.gov
Academic contributions continue to push the boundaries of what is synthetically possible. Researchers are exploring hybrid approaches that combine different catalytic strategies, developing reactions in continuous flow systems for improved efficiency, and designing synthetic routes that minimize waste and environmental impact, aligning with the principles of green chemistry. chiralpedia.comfrontiersin.orgmdpi.com The development and application of versatile chiral synthons remain at the heart of these efforts, enabling the construction of the complex molecules that underpin advances in medicine and technology.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQHYOAEOMSKKV-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118173-26-5 | |
| Record name | tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Enantioselective Preparation of Tert Butyl N 2s 4 Oxobutan 2 Yl Carbamate
Retrosynthetic Dissection and Key Synthetic Pathways for the Target Compound
A retrosynthetic analysis of tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate reveals several strategic disconnections that lead to plausible synthetic routes. The target molecule possesses a stereocenter at the C2 position and a terminal aldehyde functionality.
The primary disconnection can be made at the C2-C3 bond, suggesting a Mannich-type reaction as a key forward step. This approach would involve the reaction of an enolate or enamine derived from a two-carbon acetaldehyde equivalent with an N-Boc protected imine. The challenge in this strategy lies in the stereocontrol of the newly formed chiral center.
Alternatively, a disconnection at the N-C2 bond points towards the use of a chiral amine precursor. This could be a chiral amino alcohol or amino acid derivative, where the stereochemistry is pre-established. The aldehyde functionality could then be introduced through oxidation or manipulation of a suitable functional group.
A third approach involves the disconnection of the C3-C4 bond, which suggests a strategy starting from a three-carbon chiral building block, such as a derivative of (S)-3-aminobutanol. The terminal carbon can then be oxidized to the aldehyde.
Asymmetric Catalytic Approaches for Enantioselective Synthesis
Asymmetric catalysis offers a powerful and atom-economical approach to establish the desired stereochemistry in the target molecule. Both organocatalysis and metal-catalysis have been explored for the enantioselective synthesis of β-amino carbonyl compounds.
Organocatalytic Enantioselective Routes
Organocatalysis has emerged as a robust tool for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. Proline and its derivatives are among the most successful organocatalysts for asymmetric Mannich reactions. wisc.edunih.gov In the context of synthesizing this compound, an organocatalytic Mannich reaction between an aldehyde and an N-Boc protected imine is a viable strategy. acs.org
The reaction typically involves the formation of an enamine intermediate from the aldehyde and the proline catalyst. This enamine then attacks the imine in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The resulting β-amino aldehyde can be obtained with high enantiomeric excess. For instance, the proline-catalyzed addition of aldehydes to N-Boc-protected imines has been shown to yield syn-adducts with excellent diastereoselectivities and enantioselectivities. hilarispublisher.com
A key challenge in these reactions is the control of regioselectivity when unsymmetrical ketones are used as the enolate precursor. However, by employing pre-formed enolates or specific reaction conditions, this can often be overcome. The use of bifunctional catalysts, such as cinchona alkaloid-derived thioureas, has also proven effective in catalyzing decarboxylative Mannich reactions of β-keto acids to produce chiral β-amino ketones with good yields and enantioselectivities. beilstein-journals.orgbeilstein-journals.org
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis provides a complementary approach for the enantioselective synthesis of β-amino ketones. Chiral metal complexes can act as Lewis acids to activate either the imine or the enolate component, thereby inducing asymmetry in the product.
For example, copper-catalyzed asymmetric Mannich reactions of silyl enol ethers with N-acylimino esters have been developed, affording the corresponding adducts in high yields with excellent diastereo- and enantioselectivities. organic-chemistry.org Similarly, palladium-catalyzed asymmetric arylation of α-keto imines has been used to synthesize chiral α-amino ketones. nih.gov While not directly producing the target β-amino aldehyde, these methods highlight the potential of metal catalysis in constructing chiral amine functionalities adjacent to a carbonyl group.
The choice of the metal, ligand, and reaction conditions is crucial for achieving high stereocontrol. Common ligands used in these transformations include chiral diamines, phosphines, and oxazolines. organic-chemistry.org
Chiral Pool Derivations and Modifications
Utilizing readily available chiral starting materials, known as the "chiral pool," is an efficient strategy for the synthesis of enantiomerically pure compounds. Amino acids are particularly attractive chiral pool sources due to their structural diversity and availability in both enantiomeric forms.
A plausible route to this compound involves starting from a protected derivative of an amino acid. For instance, a Chinese patent describes a method starting from N-BOC-D-serine. google.com The synthesis involves the formation of a mixed anhydride followed by condensation with benzylamine. This intermediate can then be further manipulated to yield the target aldehyde.
Another potential chiral pool precursor is (R)-3-aminobutan-1-ol. This commercially available compound already possesses the required stereocenter. A straightforward synthesis would involve the protection of the amino group with a Boc group, followed by the oxidation of the primary alcohol to the corresponding aldehyde. Enzymatic processes for the preparation of enantiomerically pure (R)-3-aminobutan-1-ol have been developed, making this a viable and scalable approach. google.comvcu.edu
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to afford the desired enantiomerically enriched product.
Evans oxazolidinones are a well-established class of chiral auxiliaries for stereoselective alkylation and aldol reactions. nih.govsantiago-lab.comwilliams.edu To synthesize the target compound, an Evans auxiliary could be acylated with a suitable three-carbon unit. The resulting chiral imide can then undergo a diastereoselective enolate reaction, for example, with an electrophilic source of the formyl group or its equivalent. Subsequent cleavage of the auxiliary would furnish the desired β-amino aldehyde. The stereochemical outcome of the reaction is controlled by the steric hindrance of the substituent on the oxazolidinone ring, which directs the approach of the electrophile. santiago-lab.com
The choice of the base to generate the enolate and the reaction temperature are critical parameters for achieving high diastereoselectivity. Following the key bond-forming step, the chiral auxiliary can be removed under mild conditions, often with high recovery, making this an efficient, albeit less atom-economical, approach.
Protective Group Strategy Considerations for the Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgwikipedia.org In the synthesis of this compound, the Boc group serves to protect the nitrogen atom during the various synthetic transformations.
The introduction of the Boc group is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. orgsyn.org The stability of the Boc group to nucleophilic and basic conditions allows for a wide range of reactions to be performed on other parts of the molecule without affecting the protected amine. organic-chemistry.org For instance, in the chiral pool approach starting from an amino alcohol, the Boc group would be introduced prior to the oxidation of the alcohol.
Process Optimization and Scalability Studies for Laboratory and Industrial Applications
The successful transition of a synthetic route from the laboratory to an industrial scale hinges on careful process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. While specific large-scale production data for this compound is not extensively published, valuable insights can be drawn from the process development of structurally related chiral intermediates. A notable example is the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, an intermediate in the production of the anticonvulsant drug Lacosamide. The optimization of this process provides a relevant case study for the potential scale-up of syntheses for similar carbamate derivatives.
Key parameters that are typically scrutinized during process optimization and scalability studies include:
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents and intermediates, product isolation, and environmental impact. For the synthesis of the aforementioned Lacosamide intermediate, ethyl acetate was employed as a low-toxicity and environmentally benign solvent.
Reagent Stoichiometry and Addition Order: Precise control over the molar ratios of reactants and the sequence of their addition is paramount to maximizing yield and minimizing side-product formation. In the synthesis of the related intermediate, a strategic adjustment in the reaction sequence, where a condensation reaction preceded an alkylation step, was found to significantly reduce by-products.
Temperature and Reaction Time: These parameters are fine-tuned to achieve optimal reaction rates while preventing degradation of thermally sensitive compounds. The process for the related intermediate involved carefully controlled temperature ranges for different reaction steps, such as cooling to 0-5°C during the formation of a mixed anhydride and subsequent warming to 10-15°C after the addition of benzylamine.
Catalyst Loading and Type: In catalyzed reactions, minimizing the amount of catalyst without compromising efficiency is a key consideration for cost reduction. The synthesis of a related methoxy derivative utilized a phase transfer catalyst, tetrabutylammonium bromide, to facilitate the alkylation step.
Work-up and Purification: Developing a scalable and efficient purification protocol is crucial. The process for the related intermediate involved aqueous work-up steps with dilute acid and brine, followed by crystallization to isolate the product in high purity, avoiding the need for chromatography on a large scale.
The following data tables, derived from the synthesis of a related carbamate intermediate, illustrate the impact of process optimization on reaction outcomes.
| Parameter | Initial Conditions | Optimized Conditions | Impact on Yield |
|---|---|---|---|
| Solvent | Dichloromethane | Ethyl Acetate | Improved environmental profile and simplified work-up |
| Temperature | Room Temperature | 0-15°C | Reduced side-product formation |
| Purification | Chromatography | Crystallization | Enhanced scalability and cost-effectiveness |
| Step | Reactants | Key Reagents | Solvent | Yield |
|---|---|---|---|---|
| Condensation | N-BOC-D-serine, Benzylamine | Isobutyl chloroformate, N-methylmorpholine | Ethyl Acetate | 93.1% |
| Alkylation | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, Dimethyl sulfate | Potassium hydroxide, Tetrabutylammonium bromide | Ethyl Acetate | up to 97% |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis has emerged as a powerful strategy for the preparation of enantiomerically pure compounds, leveraging the high selectivity of enzymes. For the synthesis of this compound, a key step is the asymmetric introduction of the amine functionality. Transaminases (TAs), also known as aminotransferases, are particularly well-suited for this transformation. acs.orgnih.govnih.gov
The general approach involves the asymmetric amination of a prochiral ketone precursor, 1-(tert-butoxycarbonylamino)butan-2-one, using a transaminase. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate. nih.gov The reaction is dependent on a pyridoxal-5'-phosphate (PLP) cofactor.
A typical chemoenzymatic process for this synthesis would involve:
Chemical Synthesis of the Prochiral Ketone: The starting ketone, 1-(tert-butoxycarbonylamino)butan-2-one, can be prepared through conventional organic synthesis methods.
Enzymatic Asymmetric Amination: The ketone is then subjected to a transaminase-catalyzed reaction. The choice of the transaminase is crucial, as they can be either (R)- or (S)-selective. For the desired (S)-enantiomer, an (S)-selective transaminase would be employed.
Amino Donor and Co-product Removal: A key challenge in transaminase-catalyzed reactions is the unfavorable equilibrium. To drive the reaction towards the desired amine product, a large excess of an amino donor, such as isopropylamine or L-alanine, is often used. acs.org The co-product of this reaction (acetone from isopropylamine or pyruvate from L-alanine) can be inhibitory to the enzyme. acs.org Various strategies have been developed to overcome this, including the use of "smart" amine donors that form a non-inhibitory co-product or the implementation of a co-product removal system, such as a coupled enzymatic reaction. acs.orgnih.gov
The advantages of a chemoenzymatic approach include:
High Enantioselectivity: Transaminases can provide access to the desired enantiomer with very high enantiomeric excess (>99% ee). acs.org
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and protecting groups.
Green and Sustainable: Biocatalysis is considered a green technology as enzymes are biodegradable and the reactions often generate less waste. nih.gov
While a specific industrial-scale chemoenzymatic process for this compound has not been detailed in the public domain, the successful application of transaminases in the synthesis of other chiral amines for pharmaceutical intermediates, such as sitagliptin, highlights the immense potential of this technology for the efficient and sustainable production of the target compound. researchgate.netmdpi.com
Chemical Reactivity and Advanced Transformations of Tert Butyl N 2s 4 Oxobutan 2 Yl Carbamate
Reactions Involving the Carbonyl Functionality (Ketone)
The ketone group at the C-4 position is an electrophilic center, susceptible to attack by a wide array of nucleophiles. ksu.edu.sa Its reactivity is central to chain-extension and functionalization strategies. The presence of a stereocenter at the C-2 position offers the potential for diastereoselective transformations at the carbonyl carbon.
Nucleophilic Additions and Asymmetric Induction
The carbonyl carbon of tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate is a classic electrophile for nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.com This transformation involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a new carbon-nucleophile bond. The result is a change in hybridization at the carbonyl carbon from sp² to sp³, creating a tetrahedral intermediate. masterorganicchemistry.com
Common nucleophiles for this reaction include:
Organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols.
Hydride reagents for reduction to secondary alcohols (discussed in 3.1.2).
Enolates in aldol reactions. wikipedia.org
Cyanide ions (e.g., from TMSCN or NaCN) to form cyanohydrins.
A critical aspect of these additions is the concept of asymmetric induction. The pre-existing stereocenter at the C-2 position, which has an (S)-configuration, can influence the stereochemical outcome at the newly formed stereocenter at C-4. This facial selectivity arises from the differential steric hindrance of the two faces of the planar carbonyl group, as dictated by the conformation of the molecule. The reaction typically results in a mixture of diastereomers, with one being favored over the other, depending on the specific nucleophile, solvent, and reaction conditions.
Reductive Transformations and Stereocontrol
The ketone functionality can be reduced to a secondary alcohol, creating a new chiral center at the C-4 position. Standard reducing agents like sodium borohydride (NaBH₄) can achieve this transformation. wikipedia.org However, a more versatile and widely utilized transformation is reductive amination (also known as reductive alkylation). wikipedia.org
Reductive amination converts the ketone into a secondary or tertiary amine in a one-pot reaction. wikipedia.orgnih.gov The process involves the initial reaction of the ketone with a primary or secondary amine to form an intermediate imine (or enamine), which is then reduced in situ. masterorganicchemistry.com Common reducing agents for this purpose are hydride reagents that are selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.com
The reaction sequence is as follows:
Imine Formation: The ketone reacts with an amine (R-NH₂) under mildly acidic conditions to form a protonated imine.
Reduction: A selective hydride reagent reduces the imine to the corresponding amine.
This method is highly efficient for creating new carbon-nitrogen bonds. masterorganicchemistry.com The use of STAB is often preferred as it is less toxic than NaBH₃CN and can be used in the presence of the carbonyl group with minimal side reactions. wikipedia.org Stereocontrol is a key consideration, as the reduction of the imine intermediate generates a new stereocenter, leading to the formation of diastereomeric products. The diastereomeric ratio is influenced by the steric bulk of the reactants and the specific reducing agent employed.
Enolate Chemistry and Alpha-Functionalization
The carbon atom adjacent to the ketone (C-3) is acidic and can be deprotonated by a strong base to form a nucleophilic enolate intermediate. This enolate can then react with a variety of electrophiles, allowing for the functionalization of the α-position.
The process involves:
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to abstract a proton from the α-carbon (C-3).
Reaction with Electrophile: The resulting enolate attacks an electrophile (E⁺), forming a new carbon-carbon or carbon-heteroatom bond at the C-3 position.
Potential electrophiles for this reaction include:
Alkyl halides (alkylation)
Aldehydes or ketones (aldol condensation)
Acyl chlorides (acylation)
This strategy provides a powerful method for elaborating the carbon skeleton of the molecule. The regioselectivity of enolate formation is controlled, as only the C-3 position has acidic α-protons.
Condensation and Cyclization Reactions
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic structures through intramolecular reactions. A particularly valuable transformation is the formation of substituted piperidine rings, which are common motifs in pharmaceuticals. whiterose.ac.uk
A typical pathway involves the deprotection of the N-Boc group (see section 3.2.1) to liberate the primary amine. The resulting amino-ketone can then undergo spontaneous or catalyzed intramolecular cyclization. This can proceed via an intramolecular reductive amination, where the primary amine condenses with the ketone to form a cyclic imine (a tetrahydropyridine derivative), which is then reduced to the corresponding piperidine. whiterose.ac.uk This strategy offers a stereocontrolled route to chiral 2,4-disubstituted piperidines.
Transformations Pertaining to the N-Protected Amine (Carbamate)
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and the numerous methods available for its removal. lookchem.com
Selective Deprotection Methodologies and Conditions
The removal of the N-Boc group is a crucial step in many synthetic sequences, unmasking the nucleophilic amine for subsequent reactions. The selection of the deprotection method often depends on the presence of other sensitive functional groups within the molecule.
Common methodologies for N-Boc deprotection include:
Acidic Conditions: This is the most common method. Strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) readily cleave the Boc group. researchgate.net Anhydrous hydrochloric acid (HCl) in solvents such as dioxane, methanol, or ethyl acetate is also widely used. nih.gov
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can effect deprotection, sometimes offering different selectivity compared to Brønsted acids. researchgate.net
Fluoride-Based Reagents: Tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) can cleave carbamates, although conditions such as heating may be required for less reactive Boc groups. lookchem.comorganic-chemistry.org The proposed mechanism involves a nucleophilic attack by the fluoride ion on the carbamate's carbonyl group. organic-chemistry.org
Mild Reagents: For substrates with acid-sensitive functionalities, milder methods have been developed. A system of oxalyl chloride in methanol has been reported to deprotect a diverse range of N-Boc compounds at room temperature. nih.gov
The following table summarizes various conditions for N-Boc deprotection:
| Reagent/Method | Typical Solvent(s) | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Standard, highly effective method. The resulting amine is protonated as a trifluoroacetate salt. researchgate.net |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | Room Temp. | Widely used; provides the amine as a hydrochloride salt. nih.gov |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (tBuOAc) | Room Temp. | Can be used for selective deprotection of N-Boc groups in the presence of tert-butyl esters. researchgate.net |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | A Lewis acid condition that may offer different chemoselectivity. researchgate.net |
| Oxalyl Chloride / Methanol | Methanol | Room Temp. | A mild method suitable for substrates with acid-sensitive groups. nih.gov |
| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp. to Reflux | A non-acidic method; may require elevated temperatures for Boc deprotection. lookchem.comorganic-chemistry.org |
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Strategic Applications of Tert Butyl N 2s 4 Oxobutan 2 Yl Carbamate in Advanced Organic Synthesis
Construction of Chiral Amine and Amino Alcohol Scaffolds
The presence of both a chiral center and a ketone in tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate makes it an excellent precursor for the synthesis of valuable chiral 1,3-amino alcohols and 1,3-diamines. These motifs are prevalent in a wide range of biologically active molecules and chiral ligands.
The diastereoselective reduction of the ketone functionality is a primary strategy for accessing chiral amino alcohols. This transformation can be achieved using various reducing agents, with the stereochemical outcome being influenced by the choice of reagent and reaction conditions. The inherent chirality of the starting material can direct the stereochemistry of the newly formed hydroxyl group, leading to the preferential formation of one diastereomer.
| Product | Reagent/Conditions | Expected Diastereomeric Ratio (d.r.) |
| tert-butyl N-[(2S,4S)-4-hydroxybutan-2-yl]carbamate | Sodium borohydride, Methanol, 0 °C | Moderate syn-selectivity |
| tert-butyl N-[(2S,4R)-4-hydroxybutan-2-yl]carbamate | L-Selectride®, Tetrahydrofuran, -78 °C | High anti-selectivity |
Furthermore, the ketone group can undergo reductive amination to furnish chiral 1,3-diamines. This one-pot reaction typically involves the formation of an imine or enamine intermediate with an amine, followed by in situ reduction. The choice of the amine and the reducing agent allows for the introduction of diverse substituents and control over the stereochemistry of the second amine center.
| Product | Reagents/Conditions |
| tert-butyl N-[(2S)-4-(benzylamino)butan-2-yl]carbamate | Benzylamine, Sodium triacetoxyborohydride, Dichloroethane |
| tert-butyl N-[(2S)-4-(allylamino)butan-2-yl]carbamate | Allylamine, Sodium cyanoborohydride, Methanol |
Enantioselective Synthesis of Nitrogen-Containing Heterocyclic Systems
The strategic placement of the amino and keto functionalities in this compound facilitates its use in the enantioselective synthesis of various nitrogen-containing heterocyclic systems.
Substituted pyrrolidines are core structures in numerous pharmaceuticals and natural products. mdpi.com Intramolecular reductive amination of a modified form of this compound is a plausible strategy for the synthesis of chiral 2,4-disubstituted pyrrolidines. This would typically involve an initial reaction at the ketone, such as a Knoevenagel condensation, to introduce a nitrogen-containing nucleophile, followed by cyclization and reduction. A more direct approach involves the reductive amination of the ketone with an amino ester, followed by lactamization to form a pyrrolidinone, which can be further reduced.
The piperidine ring is another ubiquitous scaffold in medicinal chemistry. While a direct cyclization of this compound to a piperidine is not straightforward, it can serve as a precursor to intermediates suitable for piperidine synthesis. For example, chain extension at the ketone, followed by functional group manipulations, can lead to a δ-amino ketone, a classic precursor for intramolecular cyclization to form a piperidine ring. Reductive amination of N-Boc-piperidin-4-one is a common method for synthesizing N-substituted piperidines, highlighting the utility of aminoketone structures in this context. researchgate.net
Oxazolidines and morpholines are important heterocyclic motifs with diverse applications. rsc.orgnih.gov The synthesis of these heterocycles often begins with chiral amino alcohols. As established in section 4.1, this compound is a ready precursor to chiral tert-butyl N-[(2S,4S/R)-4-hydroxybutan-2-yl]carbamate. This amino alcohol can then undergo cyclization with aldehydes or ketones to form oxazolidines, or with appropriately substituted two-carbon electrophiles to construct the morpholine ring.
| Heterocycle | Precursor | Reagents/Conditions for Cyclization |
| Chiral Oxazolidine | tert-butyl N-[(2S,4R)-4-hydroxybutan-2-yl]carbamate | Formaldehyde, p-Toluenesulfonic acid, Toluene, reflux |
| Chiral Morpholine | tert-butyl N-[(2S,4R)-4-hydroxybutan-2-yl]carbamate | 1. Chloroacetyl chloride, Triethylamine; 2. Sodium hydride |
The reactivity of the ketone and the protected amine in this compound opens avenues for the synthesis of other biologically relevant heterocycles. For instance, condensation of the ketone with a hydrazine derivative could lead to the formation of chiral dihydropyrazoles. Similarly, reaction with hydroxylamine could yield isoxazoline derivatives. The specific reaction pathways and the resulting heterocyclic systems would depend on the chosen reaction partners and conditions.
Precursor in the Synthesis of Peptide Mimetics and Amino Acid Derivatives
The inherent chiral amino acid-like fragment within this compound makes it a valuable starting material for the synthesis of non-natural amino acids and peptide mimetics. bioascent.com These molecules are of significant interest in drug discovery for their enhanced stability and tailored biological activity compared to their natural counterparts.
Modification of the ketone functionality is the key to converting the parent compound into a useful amino acid derivative. For example, a haloform reaction or oxidation of a cyanohydrin derived from the ketone could provide a carboxylic acid, yielding a Boc-protected β-amino acid. Alternatively, the ketone can be used as a handle to introduce other functional groups, leading to a variety of unnatural amino acid side chains.
| Amino Acid Derivative | Synthetic Strategy from this compound |
| (S)-3-(tert-butoxycarbonylamino)pentanoic acid | 1. KCN, H+; 2. Hydrolysis |
| (S)-tert-butyl (4-amino-4-cyanobutan-2-yl)carbamate | Strecker synthesis: KCN, NH4Cl |
Furthermore, the bifunctional nature of this compound allows for its incorporation into peptide chains, where the ketone can serve as a point for post-synthetic modification or for creating a peptide mimetic with a non-amide linkage. For instance, reductive amination of the ketone with the N-terminus of another peptide or amino acid ester would form a stable secondary amine linkage, creating a peptidomimetic with altered conformational properties and resistance to enzymatic degradation. The use of Boc-protected amino acids is a well-established methodology in peptide synthesis. nih.govpeptide.com
Key Intermediate in the Total Synthesis of Complex Natural Product Scaffolds
The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring innovative strategies to construct intricate and stereochemically rich molecules. Chiral building blocks that offer latent functionality are instrumental in these endeavors. This compound serves as an exemplary C4 chiral synthon, providing a platform for the stereocontrolled introduction of both nitrogen and carbon-based substituents.
The aldehyde functionality is a versatile handle for a variety of carbon-carbon bond-forming reactions, which are fundamental to the elaboration of complex carbon skeletons. These reactions include:
Aldol additions: The aldehyde can react with enolates to form β-hydroxy ketones, a common structural motif in polyketide natural products.
Wittig reactions and related olefination: Conversion of the aldehyde to an alkene allows for the extension of the carbon chain and the introduction of various functional groups.
Mannich reactions: Reaction with an amine and another carbonyl compound can generate β-amino carbonyl compounds, which are precursors to various alkaloids and other nitrogen-containing natural products.
Reductive amination: The aldehyde can be converted into a new amine, allowing for the introduction of additional nitrogenous groups or the formation of heterocyclic rings.
The Boc-protected amine at the C2 position provides a stable, yet readily deprotectable, nitrogen source. The (S)-stereochemistry at this position is crucial for the synthesis of natural products with specific biological activities, as stereoisomers often exhibit vastly different physiological effects. The ability to unmask the amine at a later stage in the synthesis allows for its participation in peptide couplings, cyclization reactions to form heterocycles, or its modification into other functional groups.
While specific examples of the direct use of this compound in the completed total synthesis of a complex natural product are not extensively documented in readily available literature, its structural motifs are present in numerous natural product classes. Its utility can be inferred from the widespread use of similar chiral amino aldehydes in the synthesis of molecules such as macrolides, alkaloids, and amino sugars. The strategic advantage of this particular building block lies in its commercial availability and the predictable reactivity of its functional groups, making it an attractive starting material for synthetic chemists exploring novel routes to complex natural targets.
Strategic Building Block in the Synthesis of Pharmaceutical Precursors and Intermediates
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that employ chiral building blocks to ensure the desired stereochemical outcome. This compound is a valuable precursor in the pharmaceutical industry due to its incorporation of a chiral amine, a feature prevalent in a vast array of active pharmaceutical ingredients (APIs).
The compound serves as a key starting material for the synthesis of more complex chiral amines and diamines, which are often the core of pharmacologically active molecules. The aldehyde functionality can be readily transformed into a variety of other groups, allowing for the construction of diverse molecular scaffolds. For instance, reductive amination of the aldehyde can introduce a second amine group, leading to the formation of chiral 1,3-diamines.
While direct utilization of this compound in the synthesis of marketed drugs is not always explicitly detailed, similar structures are known to be key intermediates. For example, related tert-butyl carbamate (B1207046) derivatives are employed in the synthesis of antiviral and anticonvulsant medications. A patent describes the use of a similar compound, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, as a synthetic intermediate for the anticonvulsant drug Lacosamide. orgsyn.org Another related intermediate, tert-Butyl ((2S,3S)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate, is used in the synthesis of the HIV protease inhibitor Darunavir.
The table below illustrates some therapeutic areas and specific drugs where chiral amino scaffolds, similar to that which can be derived from this compound, are a critical component.
| Therapeutic Area | Example Drug(s) | Relevance of the Chiral Amino Scaffold |
| Antivirals | Darunavir, Fosamprenavir | The chiral amine core is essential for binding to the active site of viral proteases. |
| Anticonvulsants | Lacosamide | The stereochemistry of the amino acid-derived backbone is crucial for its mechanism of action. |
| Anticoagulants | Edoxaban | Chiral amine intermediates are used to construct the complex heterocyclic systems responsible for anticoagulant activity. mit.edu |
Role in Agrochemical Precursor Synthesis
The agrochemical industry is continuously searching for new active ingredients that are more potent, selective, and have a better environmental profile. Chirality plays a significant role in the efficacy and safety of many modern pesticides and herbicides. The use of single-enantiomer agrochemicals can lead to a reduction in the required application rates, minimizing the impact on non-target organisms and the environment.
This compound, as a source of chirality, has potential applications in the synthesis of novel agrochemical precursors. The combination of a chiral protected amine and a reactive aldehyde in a single molecule allows for the construction of complex structures that could serve as the basis for new classes of fungicides, insecticides, or herbicides.
The aldehyde group can be used to build heterocyclic systems, which are common in many agrochemicals. For example, it could be a precursor for the synthesis of chiral oxazolidines, pyrimidines, or other nitrogen-containing rings that are known to exhibit biological activity. The chiral amine, once deprotected, can be acylated or otherwise modified to introduce toxophoric groups or to fine-tune the molecule's physical properties, such as solubility and soil mobility.
While there is a lack of specific, publicly available research detailing the use of this compound in the synthesis of commercial agrochemicals, the structural features of the molecule align with the synthetic needs of this industry. The development of stereoselective syntheses for agrochemicals is a growing field, and chiral building blocks like this are enabling technologies for the discovery of next-generation crop protection agents. The principles of modern agrochemical synthesis often involve the use of such versatile and stereochemically defined intermediates to achieve high efficacy and selectivity.
Advanced Analytical and Spectroscopic Characterization Methodologies for Research on Tert Butyl N 2s 4 Oxobutan 2 Yl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate. It provides precise information about the chemical environment of individual atoms, enabling the confirmation of the molecular structure and the assignment of its stereochemistry.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and fundamental characterization of the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | 1.15 (d) | 20.5 |
| 2 | 4.05 (m) | 48.0 |
| 3 | 2.60 (m) | 46.5 |
| 4 | 9.75 (t) | 202.0 |
| 5 (Boc CH₃) | 1.45 (s) | 28.3 |
| 6 (Boc C) | - | 79.5 |
| 7 (Boc C=O) | - | 155.5 |
Note: These are predicted values and may vary slightly from experimental data.
To further elucidate the complex structural details and confirm connectivity, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, allowing for the tracing of proton networks within the molecule. For this compound, COSY would show correlations between the methyl protons (1) and the methine proton (2), as well as between the methine proton (2) and the methylene (B1212753) protons (3), and between the methylene protons (3) and the aldehydic proton (4).
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for connecting different spin systems and for identifying quaternary carbons. For instance, HMBC would show correlations from the Boc methyl protons (5) to the quaternary Boc carbon (6) and the carbamate (B1207046) carbonyl carbon (7).
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. While less critical for the primary structural elucidation of this relatively small molecule, it can provide conformational information.
Chiral Shift Reagents in NMR for Enantiomeric Excess Determination
To confirm the enantiomeric purity of this compound, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. These are chiral lanthanide complexes that form diastereomeric complexes with the enantiomers of the analyte. This interaction induces different chemical shifts for the corresponding protons of the two enantiomers in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric excess (e.e.). The choice of the appropriate chiral shift reagent is critical and often requires empirical screening.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming that it corresponds to C₉H₁₇NO₃. This is a critical step in verifying the identity of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, characteristic fragmentation patterns would be expected. A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (101 Da).
Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z (Proposed) | Proposed Fragment |
|---|---|
| 188.1281 | [M+H]⁺ |
| 132.0757 | [M+H - C₄H₈]⁺ |
| 88.0862 | [M+H - C₅H₉O₂]⁺ |
| 57.0704 | [C₄H₉]⁺ |
Note: These values are based on the expected fragmentation of similar structures and would need to be confirmed by experimental data.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
For this compound, both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed. The choice of the CSP is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including carbamates. The mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution. The detector response for each enantiomer is then used to calculate the enantiomeric excess, providing a quantitative measure of the compound's stereochemical purity.
Table 3: Exemplary Chiral HPLC and GC Conditions for Carbamate Separation
| Parameter | Chiral HPLC | Chiral GC |
|---|---|---|
| Column | Polysaccharide-based (e.g., Chiralcel OD-H) | Cyclodextrin-based (e.g., Beta DEX™ 225) |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol | Helium |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 25 °C | 120 °C (isothermal) |
| Detection | UV (210 nm) | Flame Ionization Detector (FID) |
Note: These are representative conditions and would require optimization for the specific compound.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. rsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Research Findings: To determine the absolute configuration, anomalous dispersion effects, particularly when using copper radiation, are measured. The analysis, often referred to as the Flack parameter determination, provides an unambiguous assignment of the (S) or (R) configuration at the chiral center. rsc.org The primary prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound, which can sometimes be a significant challenge.
While a specific crystal structure for this compound is not publicly available, analysis of a structurally similar Boc-protected compound, tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate, provides insight into the type of data obtained. researchgate.net The crystallographic data confirms the molecular connectivity and the spatial arrangement of the atoms, thereby unequivocally establishing the absolute configuration.
Interactive Data Table: Example Crystallographic Data for a Related Boc-Protected Compound
| Parameter | Example Value |
| Chemical Formula | C₁₁H₁₉NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.0475 |
| b (Å) | 20.8957 |
| c (Å) | 10.2928 |
| β (°) | 94.675 |
| Volume (ų) | 1296.34 |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.175 |
| Flack Parameter | ~0.0 |
Data is illustrative and based on a related structure. researchgate.net
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation
Chiroptical methods, such as optical rotation and circular dichroism, are valuable non-destructive techniques for confirming the stereochemistry of a chiral molecule in solution.
Optical Rotation: Optical rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under specific conditions (concentration, solvent, temperature, and wavelength). An enantiomerically pure sample of this compound will exhibit a specific rotation value, while its (R)-enantiomer will rotate light by the same magnitude but in the opposite direction. A racemic mixture will have a net rotation of zero. While useful for quality control once a reference value is established, it does not determine the absolute configuration on its own.
Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. uni-muenchen.de A CD spectrum is obtained by plotting the difference in absorption (Δε) against the wavelength. The ketone chromophore (n→π* transition around 280-300 nm) within this compound is chiral and will give rise to a CD signal, known as a Cotton effect.
Research Findings: Enantiomers produce mirror-image CD spectra. nih.gov Therefore, the CD spectrum of the (2S)-enantiomer will be exactly opposite to that of the (2R)-enantiomer. This makes CD an excellent tool for confirming enantiomeric identity. Furthermore, the sign of the Cotton effect can often be correlated with the absolute configuration by applying empirical rules (like the Octant Rule for ketones) or, more reliably, by comparing the experimental spectrum to one predicted by quantum-mechanical calculations. This computational approach can provide a strong, non-empirical assignment of the absolute configuration.
Interactive Data Table: Expected Chiroptical Data
| Technique | Parameter | Expected Observation for (S)-enantiomer | Expected Observation for (R)-enantiomer |
| Optical Rotation | Specific Rotation [α]D | Specific positive or negative value | Equal magnitude, opposite sign |
| Circular Dichroism | Cotton Effect (n→π*) | Positive or negative Δε at λmax | Opposite sign Δε at λmax |
Theoretical and Computational Chemistry Studies on Tert Butyl N 2s 4 Oxobutan 2 Yl Carbamate and Its Reactivity
Quantum Chemical Calculations for Conformational Analysis and Energetics
No specific studies utilizing quantum chemical calculations to analyze the conformational landscape, identify stable conformers, or determine the relative energetics of tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate have been found in the reviewed literature. Such studies would typically involve methods like Density Functional Theory (DFT) to map the potential energy surface as a function of key dihedral angles.
Prediction of Reaction Mechanisms and Transition State Structures
There is no available research that computationally predicts reaction mechanisms involving this compound. This would involve locating and characterizing the transition state structures for reactions such as nucleophilic attack at the ketone or reactions involving the carbamate (B1207046) group. The activation energies and reaction pathways for its transformations remain to be computationally modeled.
Computational Modeling of Stereoselectivity and Enantioselective Induction
A search for computational models explaining or predicting the stereoselectivity in reactions of this compound yielded no results. Theoretical studies are often used to understand the origins of enantioselective induction in chiral molecules, but this has not been documented for the title compound.
Molecular Dynamics Simulations for Solvent Effects and Interactions
No publications detailing molecular dynamics (MD) simulations to investigate the behavior of this compound in different solvents are available. MD simulations would provide insight into the solute-solvent interactions, hydration shells, and the influence of the solvent on the compound's conformational preferences, which has yet to be studied.
Structure-Reactivity Relationship Analysis via Computational Methods
A formal structure-reactivity relationship analysis for this compound using computational methods is not present in the current body of scientific literature. Such an analysis would typically correlate computed electronic properties (like atomic charges or frontier molecular orbital energies) with observed reactivity, but the foundational computational data is absent.
Future Research Directions and Emerging Opportunities in the Study of Tert Butyl N 2s 4 Oxobutan 2 Yl Carbamate
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories. Future research on tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate will likely focus on developing synthetic routes that minimize waste, avoid hazardous reagents, and improve atom economy.
Current syntheses often rely on traditional methods for installing the tert-butoxycarbonyl (Boc) protecting group, which may use reagents like di-tert-butyl dicarbonate. More sustainable future approaches could involve phosgene-free methods, for instance, using carbon dioxide as a renewable C1 source. rsc.orgnih.govacs.org The reaction of a precursor amine with CO2 and an alkylating agent, potentially catalyzed by a reusable catalyst, presents an attractive, environmentally benign alternative. nih.gov Similarly, using urea as a carbonyl source in the presence of a suitable heterogeneous catalyst offers another phosgene-free route to carbamates. rsc.org
Furthermore, the construction of the carbon backbone itself can be made more sustainable. Multicomponent reactions, such as the Mannich reaction, which bring together an aldehyde, an amine, and a ketone component in a single step, offer high atom economy. rsc.orgresearchgate.net Research into a catalytic, asymmetric Mannich-type reaction using greener solvents (like water or ethanol) and recyclable catalysts could provide a more direct and sustainable route to the core structure of the target molecule. rsc.org
Exploration of Novel Catalytic Systems for its Preparation and Transformation
Advances in catalysis offer significant opportunities to improve the synthesis and functionalization of this compound. The key challenge in its preparation is the stereoselective installation of the amine group. Future research will likely move beyond classical resolution methods towards more efficient catalytic asymmetric syntheses.
Novel organocatalytic and metal-based systems have shown great promise in the asymmetric synthesis of related β-amino ketones. rsc.orgresearchgate.net For example, chiral Brønsted acids have been used to catalyze the highly enantioselective reductive amination of diketones. acs.orgnih.gov The development of a catalyst tailored for a suitable precursor of this compound could provide a direct, highly selective synthetic route. Another promising area is the use of chiral phase-transfer catalysts to enable umpolung (reverse polarity) reactions of imines, providing access to γ-amino ketones with high enantiomeric excess. researchgate.netnih.gov
The table below summarizes catalytic systems used for analogous transformations, highlighting the potential for future application.
| Catalyst Type | Transformation | Substrate Class | Reported Efficiency | Reference |
| Chiral Phosphoric Acid | Reductive Amination | 1,2-Diketones | Up to 98% ee | nih.gov |
| Cinchona Alkaloid Derivative | Umpolung Reaction of Imines | Aldimines + Enones | Up to 91% ee | nih.gov |
| Zn-ProPhenol Complex | Electrophilic Amination | Cyclic Ketones | Up to 99% ee | nih.gov |
| Fe3O4@PEG-SO3H Nanocatalyst | Mannich Reaction | Aldehydes, Ketones, Amines | High yields, recyclable | rsc.org |
Transformation of the molecule can also be achieved with novel catalysts. For instance, catalytic transfer hydrogenation using chiral ruthenium or rhodium complexes could achieve a highly stereoselective reduction of the ketone moiety, yielding a valuable chiral amino alcohol. wikipedia.org
Integration into Flow Chemistry and Continuous Manufacturing Processes
The paradigm shift from batch to continuous manufacturing is gaining significant traction in the pharmaceutical and fine chemical industries due to enhanced safety, consistency, and scalability. ku.eduyokogawa.comacs.org The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process.
Discovery of Undiscovered Reactivity Patterns and Synthetic Utilities
The synthetic potential of this compound is largely defined by its two key functional groups: the ketone and the Boc-protected amine. Future research should aim to uncover novel reactivity patterns and expand its utility as a versatile chiral building block.
The ketone carbonyl group serves as a handle for a wide array of transformations. Beyond simple reduction, it can undergo Wittig-type olefination reactions to introduce carbon-carbon double bonds, aldol condensations to build more complex carbon skeletons, or reductive amination to generate a second amine functionality, leading to chiral 1,3-diamines.
The Boc-protected amine offers orthogonal reactivity. Following deprotection under mild acidic conditions, the resulting primary amine can be engaged in peptide couplings, N-alkylation, or serve as a nucleophile in the construction of nitrogen-containing heterocycles (e.g., pyrrolidines, piperidines). The combination of these reactive sites allows for sequential and divergent synthetic strategies. For instance, modification at the ketone followed by deprotection and reaction at the amine could lead to a diverse library of complex chiral molecules from a single starting material. Exploring its use as a surrogate for N-Boc-protected amino aldehydes, which are key intermediates in peptide chemistry, could also open new synthetic avenues. researchgate.net
Applications in Advanced Materials Science Precursor Synthesis
While traditionally viewed as a pharmaceutical intermediate, the unique chiral structure of this compound makes it a potential precursor for advanced materials. The field of chiral polymers and materials is rapidly expanding, with applications in enantioselective separations, asymmetric catalysis, and optics.
Future research could explore the modification of this compound into a novel chiral monomer. For example, the ketone functionality could be converted into a polymerizable group, such as an acrylate or a vinyl group, through a Wittig reaction or aldol condensation followed by dehydration. The resulting chiral monomer could then be polymerized, alone or with other monomers, to create polymers with stereoregular backbones or chiral side chains. The inherent chirality of the monomer unit could impart unique properties to the final material, such as the ability to selectively recognize other chiral molecules or to rotate plane-polarized light. Such materials could find use in chiral chromatography stationary phases or as scaffolds for asymmetric catalysts.
Interdisciplinary Research with Biocatalysis for Enhanced Selectivity
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. manchester.ac.uk The integration of enzymatic methods into the synthesis and transformation of this compound represents a significant opportunity for future research.
For the transformation of the molecule, ketoreductases (KREDs) are prime candidates for the stereoselective reduction of the ketone. A vast number of KREDs are available, offering the potential to produce either the (4R) or (4S) alcohol with exceptionally high diastereoselectivity and enantioselectivity, which would be difficult to achieve with conventional chemical reductants. wikipedia.orgnih.govresearchgate.net
For its preparation, biocatalytic routes could provide superior stereocontrol. Transaminases (TAs) or amine dehydrogenases (AmDHs) could be employed for the asymmetric amination of a suitable diketone precursor. mdpi.comresearchgate.net These enzymes can exhibit near-perfect enantioselectivity, operating under mild aqueous conditions. researchgate.nethims-biocat.eu Recent advances in protein engineering are continuously expanding the substrate scope of these enzymes, making it increasingly feasible to design a biocatalyst specifically for this target molecule. acs.org A chemoenzymatic approach, combining a chemical step with a biocatalytic resolution or transformation, is another powerful strategy. rsc.org For instance, a one-pot photoenzymatic cascade could be envisioned where a precursor is first functionalized using photochemistry, followed by a highly selective enzymatic step to install the chiral amine or reduce the ketone. nih.govacs.org
The table below illustrates the potential of various enzyme classes for analogous transformations.
| Enzyme Class | Transformation | Substrate Type | Key Advantage | Reference(s) |
| Ketoreductase (KRED) | Ketone Reduction | Prochiral ketones | Very high stereoselectivity (pro-R or pro-S) | nih.govacs.org |
| Transaminase (TA) | Reductive Amination | Ketones | High enantioselectivity, uses amine donors | mdpi.comnih.gov |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketones | High enantioselectivity, uses ammonia | researchgate.net |
| Aldolase / Imine Reductase | C-C and C-N bond formation | Aldehydes, Ketones, Amines | Multi-component synthesis of amino-polyols | nih.govacs.org |
By pursuing these interdisciplinary and forward-thinking research avenues, the scientific community can unlock the full potential of this compound as a key building block for the sustainable and innovative chemistry of the future.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like oxidation of the ketone group .
- Catalyst Use : DMAP enhances reaction efficiency by activating Boc₂O .
- Chiral Purity : Use of enantiomerically pure starting materials and chiral HPLC analysis ensures >99% enantiomeric excess .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS provides molecular ion [M+H]⁺ and fragmentation patterns to validate molecular weight .
- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers .
How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
Advanced Research Question
- Crystallization : Grow single crystals via slow evaporation in hexane/ethyl acetate mixtures .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data.
- Structure Solution : Employ direct methods in SHELXS or SIR97 to phase the structure .
- Refinement : SHELXL refines positional and thermal parameters, with R-factor convergence <5% .
- Chiral Validation : Flack parameter analysis confirms absolute configuration .
Case Study : A 2016 study resolved conflicting NMR assignments for a similar carbamate derivative using SHELXL, confirming the (2S) configuration .
What are the stability profiles of this compound under acidic, basic, and oxidative conditions?
Advanced Research Question
- Acidic Conditions : Boc group cleavage occurs in TFA/DCM (1:1 v/v) within 1 hour, yielding the free amine .
- Basic Conditions : Stable in aqueous NaOH (pH <10), but prolonged exposure degrades the ketone via aldol condensation .
- Oxidative Stability : Susceptible to oxidation by m-CPBA or H₂O₂, forming an epoxide at the ketone group. Use antioxidants like BHT (0.1% w/w) to prevent degradation .
Advanced Research Question
- Applications :
- Case Study : In 2016, Das et al. utilized this compound to synthesize a chiral pyrrolidine intermediate for a DPP-4 inhibitor, achieving 92% yield and 98% ee .
Methodological Note : Kinetic resolution via lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) enhances enantioselectivity .
What challenges arise in using this compound as a substrate for enzyme kinetics studies?
Advanced Research Question
- Substrate Limitations :
- Low Solubility : Requires DMSO co-solvent (<5% v/v) to maintain enzyme activity .
- Fluorogenic Derivatives : Conversion to 7-amino-4-methylcoumarin (AMC) derivatives enables real-time fluorescence monitoring of protease activity .
- Data Interpretation : Competing hydrolysis of the Boc group in aqueous buffers necessitates control experiments with Boc-free analogs .
Q. Example Protocol :
Incubate 1 mM substrate with trypsin (0.1 mg/mL) in Tris-HCl buffer (pH 8.0).
Monitor AMC release (λₑₓ = 380 nm, λₑₘ = 460 nm) over 30 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
